molecular formula C18H11ClN4O4S2 B2612146 N-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1351589-58-6

N-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No. B2612146
CAS RN: 1351589-58-6
M. Wt: 446.88
InChI Key: VUFNOIWHKLHSAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H11ClN4O4S2 and its molecular weight is 446.88. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research in synthetic chemistry has led to the development of compounds with similar structural features, showcasing the chemical reactivity and versatility of thiazole and isoxazole moieties. Studies demonstrate methodologies for synthesizing derivatives of thiazole and isoxazole, highlighting the potential for creating a variety of compounds with diverse biological activities. For instance, the synthesis of new 2,5-diamino-1,3-thiazole and 2-thiohydantoin derivatives through condensation reactions underlines the chemical adaptability of thiazole derivatives in producing compounds with potentially significant biological effects (Balya et al., 2008).

Anticancer and Antiangiogenic Effects

A notable area of research is the investigation into the anticancer and antiangiogenic properties of thioxothiazolidin-4-one derivatives, which share structural similarities with the compound . These studies suggest that derivatives exhibit significant potential in inhibiting tumor growth and angiogenesis in mouse models, making them candidates for anticancer therapy. The research indicates that modifying the thiazolidinone framework can lead to compounds with enhanced biological activities, including the suppression of tumor cell proliferation and the inhibition of angiogenesis (Chandrappa et al., 2010).

Antimicrobial Activity

Compounds featuring thiazole and isoxazole rings have been explored for their antimicrobial potential. The synthesis and biological evaluation of various derivatives reveal that certain compounds demonstrate effective antimicrobial activities against a range of pathogens. This suggests the possibility of utilizing these chemical frameworks in developing new antimicrobial agents. The exploration into the antimicrobial efficacy of these compounds underscores their potential in addressing drug-resistant bacterial and fungal infections (Zaki et al., 2018).

Molecular and Electronic Characterization

Further research delves into the molecular and electronic characterization of thiazole-based compounds, providing insights into their structural and electronic properties through experimental techniques and computational studies. Such investigations contribute to a deeper understanding of the relationship between the structure of these compounds and their biological activities. The detailed characterization of these molecules lays the foundation for rational drug design, aiming to optimize their pharmacological properties (Çakmak et al., 2022).

properties

IUPAC Name

N-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O4S2/c19-11-5-3-10(4-6-11)13(24)9-28-18-22-21-17(29-18)20-16(25)12-8-15(27-23-12)14-2-1-7-26-14/h1-8H,9H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFNOIWHKLHSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.